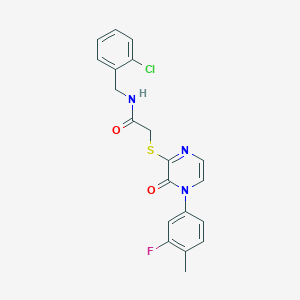

N-(2-chlorobenzyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

N-(2-chlorobenzyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2-chlorobenzyl group attached to the acetamide nitrogen. The thioether linkage connects the acetamide to a 3-oxo-3,4-dihydropyrazine ring substituted with a 3-fluoro-4-methylphenyl group. This structure combines halogenated aromaticity, a redox-active dihydropyrazine core, and a thioacetamide bridge, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O2S/c1-13-6-7-15(10-17(13)22)25-9-8-23-19(20(25)27)28-12-18(26)24-11-14-4-2-3-5-16(14)21/h2-10H,11-12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKMAIVUACDAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The compound belongs to a broader class of thioacetamide-linked heterocyclic derivatives. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Comparison of Structural Analogs

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-chlorobenzyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?

Synthesis optimization requires careful control of reaction conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for nucleophilic substitutions .

- Temperature control : Stepwise heating (e.g., 60–80°C for thioether formation) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

- Yield improvement : Use of coupling agents like EDC/HOBt for amide bond formation increases efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₁H₁₈ClFN₃O₂S: 438.08) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS or cell culture media .

- Stability assays : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability (e.g., Tm ~180–200°C) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., IC₅₀ values against EGFR or COX-2) .

- Antimicrobial activity : Broth microdilution for MIC determination against S. aureus or E. coli .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

- Comparative assays : Replicate experiments under standardized conditions (e.g., cell line authenticity, serum-free media) .

- SAR analysis : Synthesize analogs (e.g., substituting Cl or F with other halogens) to identify critical pharmacophores .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase X) .

Q. What computational strategies are effective for predicting molecular targets and binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs (e.g., ΔG < -8 kcal/mol) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) .

- QSAR modeling : Build regression models using descriptors like logP and polar surface area to predict activity .

Q. How can regioselectivity challenges during functionalization of the dihydropyrazine core be addressed?

- Directing groups : Introduce electron-withdrawing substituents (e.g., –NO₂) to guide electrophilic substitution .

- Metal catalysis : Pd-mediated C–H activation for selective halogenation or cross-coupling .

- DFT calculations : Predict reactive sites using Gaussian09 (e.g., Fukui indices for electrophilic attack) .

Q. What methodologies elucidate degradation pathways under physiological conditions?

- Stress testing : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), or basic (0.1M NaOH) conditions .

- HPLC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized thioether) .

- Kinetic studies : Determine half-life (t₁/₂) and activation energy (Ea) via Arrhenius plots .

Q. How do enantiomeric impurities impact bioactivity, and how can they be controlled?

- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers (e.g., %ee > 99%) .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts for stereocontrol during acetamide formation .

- Bioassay comparison : Test isolated enantiomers in kinase assays to identify active forms (e.g., R-enantiomer IC₅₀ = 0.5 μM vs. S-enantiomer IC₅₀ = 50 μM) .

Q. What strategies improve selectivity for therapeutic targets over off-target proteins?

- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and mass spectrometry .

- Fragment-based design : Optimize lead compounds using X-ray crystallography of target-ligand complexes .

- Alanine scanning mutagenesis : Identify key binding residues (e.g., Lys123 in kinase X) for rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.